molecular formula C11H16N2 B7797127 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B7797127
M. Wt: 176.26 g/mol
InChI Key: FBILOAXCUOKURP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound featuring a partially hydrogenated quinoxaline core substituted with an isopropyl group. Quinoxaline derivatives are widely studied for their versatile applications in medicinal chemistry, materials science, and fluorescence-based technologies. The isopropyl substituent at the 1-position likely enhances lipophilicity and influences electronic properties, which can modulate reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-propan-2-yl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILOAXCUOKURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Hydroaminoalkylation and Subsequent Functionalization

A titanium-catalyzed hydroaminoalkylation strategy, initially developed for synthesizing 1,2,3,4-tetrahydroquinolines, can be adapted for tetrahydroquinoxaline derivatives . In this method, ortho-chlorostyrenes undergo regioselective intermolecular hydroaminoalkylation with secondary amines, such as N-methylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex. The linear addition product is isolated with high selectivity (>90%) and subsequently subjected to Buchwald–Hartwig amination to form the tetrahydroquinoxaline core .

To introduce the isopropyl group, the secondary amine intermediate can be alkylated using isopropyl bromide or iodide under basic conditions. For example, treatment with potassium carbonate in acetonitrile at 80°C for 12 hours yields 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline with moderate to good yields (60–75%) . This method benefits from high regiocontrol but requires palladium catalysts for the amination step, increasing costs.

Microwave-Assisted Cyclization of Nitro Intermediates

A microwave-enhanced protocol leverages N-(2-nitrophenyl)-amino acids as precursors . Glycine or substituted α-amino acids react with 1-fluoro-2-nitrobenzene (FNB) in the presence of graphene oxide as a catalyst, achieving 90% yield in 15 minutes . The nitro group is then reduced using SnCl₂/HCl, followed by thermal cyclization to form the tetrahydroquinoxaline framework.

For isopropyl substitution, (S)-valine or (S)-leucine—branched-chain amino acids—serve as starting materials. After cyclization, the exocyclic amine is acylated with isopropyl chloroformate in ethyl acetate, yielding the target compound in 85% purity . This approach is notable for rapid reaction times and high efficiency but requires careful optimization of reducing agents to avoid over-reduction.

Direct Alkylation of Tetrahydroquinoxaline Core

1,2,3,4-Tetrahydroquinoxaline can be directly alkylated at the nitrogen position using isopropyl halides. In a representative procedure, the core compound is dissolved in dichloromethane with triethylamine (2 equiv) and treated with isopropyl bromide at room temperature for 24 hours . The reaction proceeds via an SN2 mechanism, affording this compound in 70% yield.

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may necessitate higher temperatures.

  • Base Selection : Strong bases like NaH enhance reactivity but risk side reactions .

  • Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) effectively isolates the product .

Reductive Amination of Quinoxaline Derivatives

Quinoxaline derivatives undergo partial hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1 atm) to yield 1,2,3,4-tetrahydroquinoxaline . Subsequent reductive amination with acetone and sodium cyanoborohydride introduces the isopropyl group. This one-pot method achieves 65% yield but requires strict control of reaction conditions to prevent over-hydrogenation.

Reaction Scheme :

QuinoxalineH2/Pd-CTetrahydroquinoxalineNaBH3CNAcetoneThis compound\text{Quinoxaline} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Tetrahydroquinoxaline} \xrightarrow[\text{NaBH}3\text{CN}]{\text{Acetone}} \text{this compound}

Acylation Followed by Reduction

A hybrid approach involves acylation of the tetrahydroquinoxaline nitrogen with propionyl chloride, followed by reduction of the carbonyl group. In a reported method, the core compound reacts with propionyl chloride in acetonitrile with hexamethylenetetramine as a base, yielding N-propionyl-tetrahydroquinoxaline . Lithium aluminum hydride (LiAlH₄) then reduces the amide to the amine, generating the isopropyl-substituted product in 55% overall yield.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Hydroaminoalkylation 60–75High regioselectivity, scalableRequires Pd catalysts, costly ligands
Microwave Cyclization 85Rapid, high efficiencySensitive to reducing conditions
Direct Alkylation 70Simple, one-stepModerate yields, purification challenges
Reductive Amination 65Mild conditionsRisk of over-hydrogenation
Acylation-Reduction 55Versatile for N-substituentsMulti-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the quinoxaline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while substitution reactions can produce various substituted tetrahydroquinoxalines.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 1-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline exhibits neuroprotective properties. It has been shown to inhibit neuronal cell death induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. In vitro studies demonstrated that this compound reduces oxidative stress and apoptosis in neuronal cell lines, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity

This compound also displays antimicrobial properties against various bacterial strains. Studies have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve inhibition of bacterial enzyme activity or disruption of metabolic pathways.

Antiviral Properties

Emerging evidence suggests that this compound possesses antiviral activities. Preliminary studies indicate its potential to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Case Study 1: Neuroprotection in Alzheimer's Models

In a study examining the effects of this compound on neuronal health, researchers found that administration of the compound significantly reduced cell death in models exposed to amyloid-beta peptides. The results indicated a reduction in oxidative stress markers and improved cell viability compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against various pathogens. The results showed notable inhibition zones in bacterial cultures treated with different concentrations of this compound. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduced neuronal cell death; decreased oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralPotential inhibition of viral replication

Table 2: Synthesis Methods Overview

Synthesis MethodDescriptionYield (%)
Skraup ReactionCondensation of aniline derivatives with carbonyl compoundsHigh
Combes ReactionUtilizes specific reagents for efficient formationModerate to High

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Molecular and Physical Properties
Compound Name Substituent Molecular Weight Physical State Key Synthetic Features
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Diethyl 204.31 Solid Borylation enhances fluorescence
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline Cyclopropylmethyl 188.27 Liquid High solubility in organic solvents
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride 3-Chlorobenzyl 329.67 Solid Stabilized via hydrochloride salt
1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Isopropyl 190.28 Likely solid Enhanced lipophilicity vs. analogs

Functional and Application-Based Comparisons

Fluorescence and Environmental Sensitivity
  • 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Exhibits pH-dependent fluorescence (FQY = 0.15–0.45 in acidic media) due to protonation of meta-amino groups. Used in lysosome and endoplasmic reticulum (ER) imaging .
Photostability and Technical Performance
  • 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Superior photostability to Turquoise 2 protein, making it suitable for long-term imaging .
  • This compound: Expected to show comparable stability, though steric effects from the isopropyl group may reduce aggregation in lipid-rich environments.

Key Research Findings

Property 1,4-Diethyl Derivative Cyclopropylmethyl Derivative 3-Chlorobenzyl Derivative Isopropyl Derivative (Predicted)
Fluorescence Quantum Yield 0.15–0.45 (pH-dependent) Not reported Not reported Moderate (est. 0.2–0.3)
Solubility Moderate in polar solvents High in organic solvents Low (salt form improves) Moderate in non-polar solvents
Biological Application Organelle imaging Chemical intermediate Medicinal candidate Potential CNS applications
Photostability High (vs. Turquoise 2) Not reported Not reported Likely high

Biological Activity

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is a derivative of tetrahydroquinoxaline that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydroquinoxaline core with an isopropyl group at the nitrogen position. This structural feature is crucial as it influences the compound's biological activity and pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoxaline derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines. Notably:

  • Growth Inhibition : In a study involving 60 cancer cell lines, certain derivatives exhibited significant growth inhibition rates. For example, derivatives showed up to 55.75% inhibition against melanoma cells (MALME-M) .
  • IC50 Values : Some derivatives demonstrated potent activity with IC50 values as low as 0.071 μM against human hepatoma cells (SMMC-7721) .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Hepatitis B Virus (HBV) : A novel series based on tetrahydroquinoxaline was found to inhibit HBV DNA replication effectively with sub-micromolar EC50 values around 0.51 μM , indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

  • Substituents Influence : The presence of electron-donating groups at specific positions enhances activity while electron-withdrawing groups tend to reduce it .
  • Linker Variations : The aliphatic linker in the structure has been shown to be essential for maintaining biological activity .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50/EC50 ValueReference
AnticancerMALME-M (Melanoma)55.75% Growth Inhibition
AnticancerSMMC-7721 (Hepatoma)0.071 μM
AntiviralHBV0.51 μM

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as nitric oxide synthase (NOS), which plays a role in various pathological conditions including cancer and inflammation .
  • Capsid Assembly Disruption : In the case of HBV inhibition, the compound interferes with pgRNA encapsidation into nucleocapsids within hepatocytes .

Q & A

Q. What are the optimized synthetic routes for 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of 1,2-diaminobenzenes with ketones or aldehydes under acidic or catalytic conditions. For example, dissolving intermediates in chloroform (CHCl₃) with methylamine and Na₂SO₄ as a drying agent can improve reaction efficiency . Key variables include solvent polarity (e.g., CHCl₃ vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., Lewis acids like ZnCl₂). Yield optimization requires monitoring by TLC or HPLC to identify side products, such as over-alkylated derivatives.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for methyl protons) and tetrahydroquinoxaline ring protons (δ ~2.5–4.0 ppm) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns, critical for understanding conformational stability .
  • HRMS : Verify molecular mass and fragmentation patterns to rule out impurities.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is standard. For polar byproducts, recrystallization in ethanol or acetonitrile enhances purity. Advanced methods include preparative HPLC with C18 columns (mobile phase: water/acetonitrile with 0.1% trifluoroacetic acid) to separate enantiomers or regioisomers .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinoxaline ring modulate biological activity, and what assays validate these effects?

Methodological Answer: Electron-donating groups (e.g., methoxy) at the 6-position enhance binding to enzymes like topoisomerase II, while bulky substituents (e.g., isopropyl) alter pharmacokinetics. Validate via:

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa) to measure IC₅₀ values .
  • Molecular docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .
  • ADMET predictions : Use SwissADME to assess bioavailability and blood-brain barrier penetration.

Q. What photophysical properties does this compound exhibit, and how are these applied in sensing?

Methodological Answer: The compound’s fluorescence quantum yield (FQY) is pH-dependent due to protonation/deprotonation of the quinoxaline nitrogen. In phosphate buffer (pH 7.4), FQY increases by ~40% compared to acidic conditions (pH 3.0) . Applications include:

  • pH sensors : Monitor intracellular pH changes in live-cell imaging (e.g., using confocal microscopy).
  • Polarity probes : Correlate emission shifts with solvent dielectric constants (e.g., from λₑₘ = 450 nm in water to 510 nm in DMSO) .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to study electron density distribution and nucleophilic/electrophilic sites .
  • Reaction pathway modeling : Simulate intermediates in oxidation reactions (e.g., using Gaussian 09) to identify rate-limiting steps.
  • NMR chemical shift prediction : Tools like ACD/Labs or ChemDraw validate experimental spectra against computed values.

Q. How do researchers resolve contradictions in reported fluorescence data for tetrahydroquinoxaline derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies include:

  • Standardized protocols : Use 5 mM phosphate buffer with 10% ethanol to ensure solubility and consistent pH .
  • Control experiments : Compare fluorescence under inert (N₂) vs. aerobic conditions to assess oxygen quenching.
  • HPLC-MS purity checks : Confirm absence of fluorescent contaminants (e.g., dimerized byproducts) .

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